

# Application Notes and Protocols for High-Pressure Ammonia-Ethanol Reactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammonia ethanol

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These application notes provide a comprehensive overview of the experimental setup and protocols for the high-pressure amination of ethanol with ammonia to produce ethylamines. This reaction is of significant interest in the chemical and pharmaceutical industries for the synthesis of monoethylamine (MEA), diethylamine (DEA), and triethylamine (TEA), which are versatile building blocks in organic synthesis.

## Introduction

The direct amination of ethanol with ammonia at high pressure is a key industrial process for the synthesis of ethylamines. The reaction typically proceeds over a heterogeneous catalyst and can be carried out in either the vapor or liquid phase. The product distribution between MEA, DEA, and TEA can be controlled by adjusting reaction parameters such as temperature, pressure, and the molar ratio of reactants.<sup>[1][2]</sup>

## Experimental Setup

A typical laboratory-scale high-pressure experimental setup for the amination of ethanol consists of a high-pressure reactor, a catalyst loading system, gas and liquid feed systems, a temperature and pressure control unit, and a product collection and analysis system.

## High-Pressure Reactor

A stainless steel autoclave is a common choice for high-pressure liquid-phase reactions. For vapor-phase reactions, a fixed-bed reactor is typically employed. The reactor must be equipped with a stirrer for liquid-phase reactions to ensure proper mixing, a thermocouple to monitor the internal temperature, and a pressure transducer. A rupture disc and a pressure relief valve are essential safety features.

## Feed Systems

Ethanol and liquid ammonia are introduced into the reactor using high-pressure pumps. Hydrogen gas, often used in reductive amination, is supplied from a cylinder via a mass flow controller to regulate the flow rate.

## Product Analysis

The reaction products are typically analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components of the resulting amine mixture.

## Experimental Protocols

### Catalyst Preparation: Impregnation Method for Ni/ $\gamma$ - $\text{Al}_2\text{O}_3$

This protocol describes the preparation of a nickel-based catalyst on a  $\gamma$ -alumina support, a common catalyst for alcohol amination.[\[3\]](#)

Materials:

- Nickel nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- $\gamma$ -Alumina ( $\gamma\text{-Al}_2\text{O}_3$ ) support
- Deionized water
- Drying oven
- Calcination furnace
- Tube furnace for reduction

#### Procedure:

- **Impregnation:** Dissolve a calculated amount of nickel nitrate hexahydrate in deionized water to achieve the desired nickel loading (e.g., 10 wt%). Add the  $\gamma$ -alumina support to the solution and agitate for several hours to ensure uniform impregnation.
- **Drying:** Remove the excess water by rotary evaporation or by drying in an oven at 110-120 °C overnight.
- **Calcination:** Calcine the dried catalyst precursor in a furnace in a static air atmosphere. A typical calcination program involves ramping the temperature to 400-500 °C and holding for 3-4 hours.
- **Reduction:** Prior to the reaction, activate the catalyst by reducing it in a flow of hydrogen gas. Place the calcined catalyst in a tube furnace and heat under a hydrogen flow (e.g., 50 mL/min) to 400-500 °C for 4-6 hours. After reduction, cool the catalyst to the reaction temperature under a nitrogen or argon flow.

## Protocol for High-Pressure Reductive Amination of Ethanol (Vapor-Phase)

This protocol is adapted from the work of Wei et al. (2023) on the reductive amination of ethanol over a NiCu/MgAlO catalyst.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Materials:

- Ethanol
- Ammonia gas
- Hydrogen gas
- Nitrogen gas (for purging)
- NiCu/MgAlO catalyst (or other suitable catalyst)
- Fixed-bed reactor system

#### Procedure:

- **Catalyst Loading:** Load a specific amount of the catalyst into the fixed-bed reactor.
- **System Purge:** Purge the entire system with nitrogen gas to remove any air and moisture.
- **Catalyst Activation:** If the catalyst is not pre-reduced, activate it in-situ by heating under a hydrogen flow according to the catalyst's specific requirements.
- **Reaction Initiation:**
  - Set the reactor temperature to the desired value (e.g., 200 °C).
  - Introduce hydrogen gas at a specific flow rate (e.g., 50 mL/min).
  - Introduce ammonia gas at a specific flow rate (e.g., 38 mL/min).
  - Pump ethanol into a vaporizer to generate ethanol vapor and introduce it into the reactor at a controlled rate to achieve the desired molar ratio of reactants (e.g., ethanol to ammonia ratio of 1:5).
  - Pressurize the system to the desired reaction pressure.
- **Reaction Monitoring:** Monitor the reaction progress by periodically collecting and analyzing the product stream using an online or offline GC-MS.
- **Shutdown:** After the desired reaction time, stop the ethanol feed and cool the reactor to room temperature under a flow of nitrogen.

## Data Presentation

The following tables summarize quantitative data from the reductive amination of ethanol with ammonia under different catalytic systems.

Table 1: Performance of NiCu/MgAlO Catalyst in Vapor-Phase Reductive Amination of Ethanol

(Data adapted from Wei et al., 2023)<sup>[4][5][6]</sup>

Temperature (°C)	Ethanol:NH <sub>3</sub> Molar Ratio	H <sub>2</sub> Flow Rate (mL/min)	Ethanol Conversion (%)	MEA Selectivity (%)	DEA Selectivity (%)	TEA Selectivity (%)
180	1:5	50	75.3	45.1	42.3	12.6
200	1:5	50	98.7	38.2	48.9	12.9
220	1:5	50	99.1	30.5	52.1	17.4
200	1:3	50	96.5	35.8	50.1	14.1
200	1:7	50	99.2	42.3	45.6	12.1
200	1:5	20	92.1	40.2	47.5	12.3
200	1:5	80	99.3	36.4	50.3	13.3

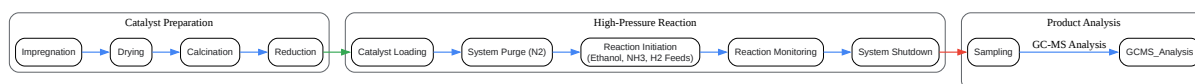
Table 2: Comparison of Different Catalysts for Ethanol Amination

Catalyst	Reaction Phase	Temperature (°C)	Pressure (bar)	Ethanol Conversion (%)	Primary Amine Selectivity (%)	Reference
9%Ni-3%Cu/MgAlO	Vapor	200	Atmospheric	98.7	38.2 (MEA)	Wei et al. (2023)[4][5][6]
3.4%Cu, 8.3%Co, 8.3%Ni/ $\gamma$ -Al <sub>2</sub> O <sub>3</sub>	Not Specified	150-250	60	-	-	US Patent 20070112218A1[1]
Ni/HAP	Vapor	150	Not Specified	10.8	92 (1-propylamine from 1-propanol)	Ho et al. (2019)[3]
Ni/ZrO <sub>2</sub>	Liquid	80	H <sub>2</sub> atmosphere	-	84.7 (5-amino-1-pentanol from 2-hydroxytetrahydropyran)	Li et al. (2020)[3]

Note: Direct comparison is challenging due to variations in substrates and reaction conditions.

## Visualizations

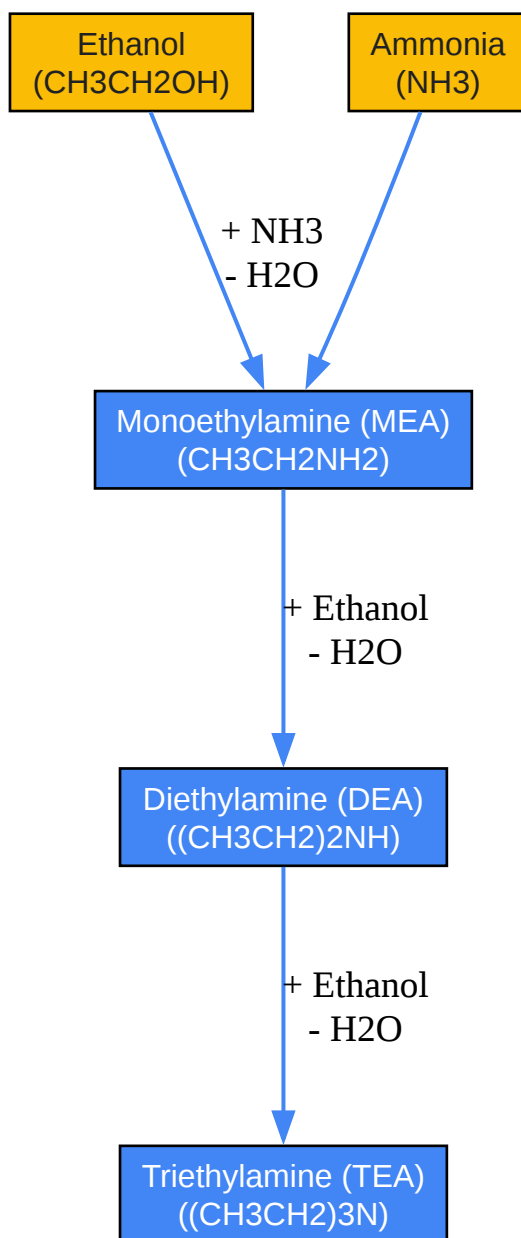
## Experimental Workflow



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Figure 1. General experimental workflow for high-pressure amination of ethanol.

## Reaction Pathway



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Figure 2. Simplified reaction pathway for the formation of ethylamines.

## Safety Precautions

- **High Pressure:** All high-pressure equipment must be properly rated and regularly inspected. Operations should be conducted behind a blast shield.
- **Ammonia Handling:** Ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a gas mask with



an ammonia-specific cartridge, chemical-resistant gloves, and safety goggles.

- **Flammable Gases:** Hydrogen and ethanol are highly flammable. Ensure the reaction setup is free of leaks and eliminate all potential ignition sources.
- **Emergency Preparedness:** Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishers.

By following these protocols and safety guidelines, researchers can safely and effectively conduct high-pressure ammonia-ethanol reactions for the synthesis of valuable ethylamine products.

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Address: 3281 E Guasti Rd  
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